molecular formula C13H16N2O2 B11877803 Ethyl 3-(5-methyl-1H-indazol-3-yl)propanoate

Ethyl 3-(5-methyl-1H-indazol-3-yl)propanoate

Cat. No.: B11877803
M. Wt: 232.28 g/mol
InChI Key: XNIKVZYXFNQUOI-UHFFFAOYSA-N
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Description

Ethyl 3-(5-methyl-1H-indazol-3-yl)propanoate is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-methyl-1H-indazol-3-yl)propanoate typically involves the reaction of 5-methyl-1H-indazole with ethyl 3-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-methyl-1H-indazol-3-yl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The indazole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl3) and specific conditions depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted indazole derivatives.

Scientific Research Applications

Ethyl 3-(5-methyl-1H-indazol-3-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-methyl-1H-indazol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The indazole ring system is known to bind with high affinity to multiple receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(1H-indazol-3-yl)propanoate: Similar structure but lacks the methyl group at the 5-position.

    Methyl 3-(5-methyl-1H-indazol-3-yl)propanoate: Similar structure but with a methyl ester instead of an ethyl ester.

    5-Methyl-1H-indazole: The parent compound without the propanoate ester group.

Uniqueness

This compound is unique due to the presence of both the indazole ring and the ethyl propanoate ester group. This combination imparts specific chemical and biological properties that can be exploited in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

ethyl 3-(5-methyl-2H-indazol-3-yl)propanoate

InChI

InChI=1S/C13H16N2O2/c1-3-17-13(16)7-6-12-10-8-9(2)4-5-11(10)14-15-12/h4-5,8H,3,6-7H2,1-2H3,(H,14,15)

InChI Key

XNIKVZYXFNQUOI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C2C=C(C=CC2=NN1)C

Origin of Product

United States

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